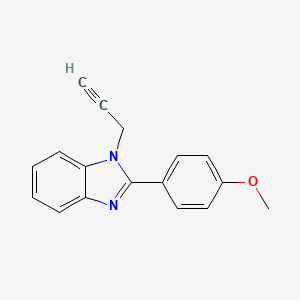

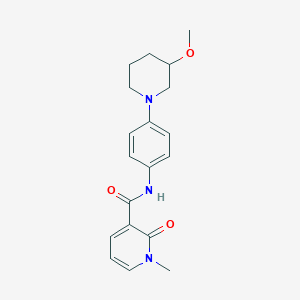

![molecular formula C17H18N4O4 B2955878 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1172337-43-7](/img/structure/B2955878.png)

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular formula of the compound is C18H17N5O3 and the molecular weight is 351.366. Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties . These compounds can inhibit the replication of viruses by interfering with viral enzymes or blocking the virus’s ability to enter host cells.

Anti-inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities, which could be relevant for the compound due to its structural resemblance to these bioactive molecules . These properties are beneficial for the treatment of chronic inflammatory diseases and pain management.

Anticancer Activity

The indole nucleus, which is part of the compound’s structure, is found in many synthetic drug molecules with anticancer activities . These compounds can act on various pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

Indole derivatives are known to possess antimicrobial activities, suggesting potential applications for the compound as an antimicrobial agent . This includes the ability to inhibit the growth of bacteria and fungi, which is crucial in the development of new antibiotics.

Antidiabetic Activity

Research has indicated that certain indole derivatives can exhibit antidiabetic activity, which may also be applicable to the compound . These compounds can modulate insulin secretion or insulin sensitivity, offering a therapeutic approach for diabetes management.

Antimalarial Activity

Indole derivatives have been explored for their antimalarial properties, which could extend to the compound . These compounds can interfere with the life cycle of the malaria parasite, providing a basis for new antimalarial drugs.

Anticholinesterase Activity

Some indole derivatives have shown anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s . The compound may also share this activity, contributing to the development of treatments for cognitive disorders.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in regulating plant growth . The compound , due to its structural similarity, may have applications in agriculture as a plant growth regulator or in the synthesis of related compounds.

Propiedades

IUPAC Name |

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-9-7-10-14(20-21(2)15(10)19-16(9)22)18-17(23)13-8-24-11-5-3-4-6-12(11)25-13/h3-6,9,13H,7-8H2,1-2H3,(H,19,22)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRJRKXFYFBVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3COC4=CC=CC=C4O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

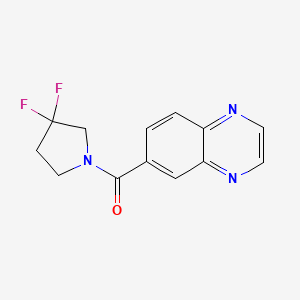

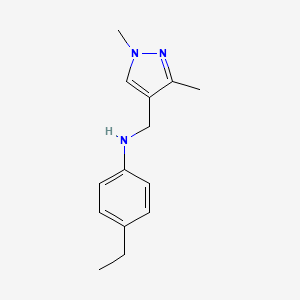

![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)

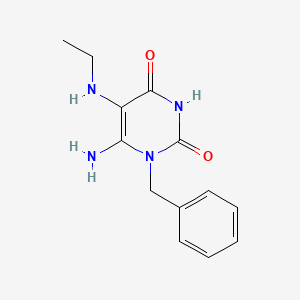

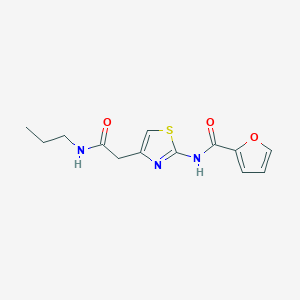

![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)

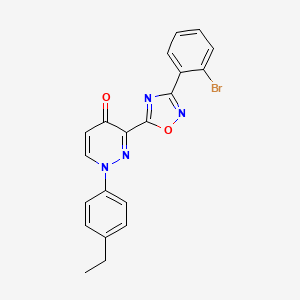

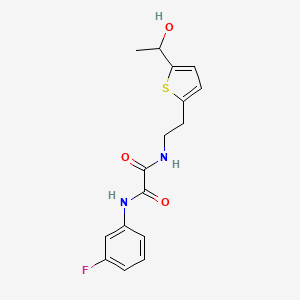

![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)

![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)